molecular formula C22H24ClN7O2 B11185823 6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(3-chlorophenyl)-1,3,5-triazine-2,4-diamine

6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(3-chlorophenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11185823
M. Wt: 453.9 g/mol
InChI Key: XUQFDGBJZXJJPS-UHFFFAOYSA-N
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Description

6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(3-chlorophenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a triazine core, a piperazine ring, and a benzodioxole moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(3-chlorophenyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 1-(3,4-methylenedioxybenzyl)piperazine with 2-chloropyrimidine in the presence of anhydrous potassium carbonate and xylene, followed by heating at 130°C for several hours . The resulting product is then purified through crystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(3-chlorophenyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the triazine core, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(3-chlorophenyl)-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(3-chlorophenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor by binding to active sites of enzymes, thereby blocking their activity. The compound’s structure allows it to form stable interactions with catalytic residues, such as cysteine, in target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(3-chlorophenyl)-1,3,5-triazine-2,4-diamine apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its triazine core, in particular, provides a versatile platform for further functionalization and derivatization, making it a valuable compound for diverse applications .

Properties

Molecular Formula

C22H24ClN7O2

Molecular Weight

453.9 g/mol

IUPAC Name

6-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2-N-(3-chlorophenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C22H24ClN7O2/c23-16-2-1-3-17(11-16)25-22-27-20(26-21(24)28-22)13-30-8-6-29(7-9-30)12-15-4-5-18-19(10-15)32-14-31-18/h1-5,10-11H,6-9,12-14H2,(H3,24,25,26,27,28)

InChI Key

XUQFDGBJZXJJPS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC4=NC(=NC(=N4)NC5=CC(=CC=C5)Cl)N

Origin of Product

United States

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